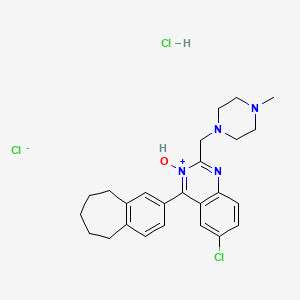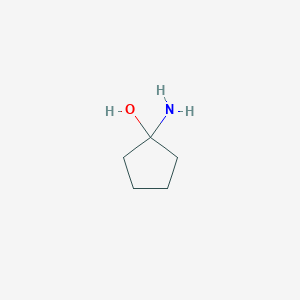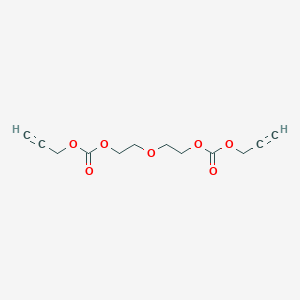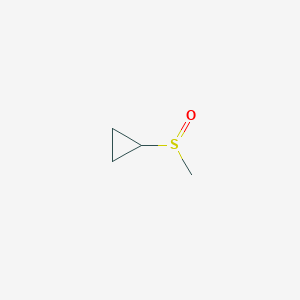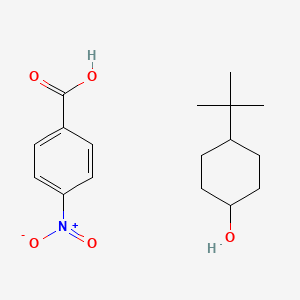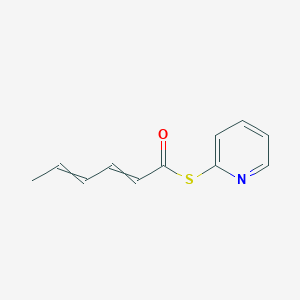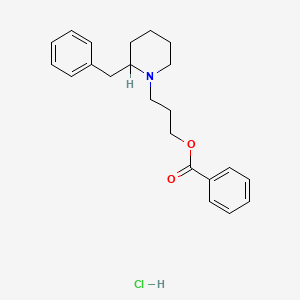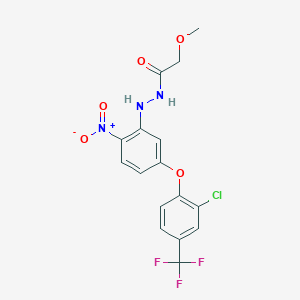
N,N-Dimethyl-N-(prop-2-en-1-yl)octadecan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-N-(prop-2-en-1-yl)octadecan-1-aminium bromide: is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound’s structure includes a long hydrophobic tail and a positively charged head, which allows it to interact with both hydrophobic and hydrophilic substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N-(prop-2-en-1-yl)octadecan-1-aminium bromide typically involves the quaternization of N,N-dimethyl-N-(prop-2-en-1-yl)amine with octadecyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
N,N-dimethyl-N-(prop-2-en-1-yl)amine+octadecyl bromide→N,N-Dimethyl-N-(prop-2-en-1-yl)octadecan-1-aminium bromide
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The double bond in the prop-2-en-1-yl group can participate in oxidation and reduction reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products:
Substitution: Formation of N,N-dimethyl-N-(prop-2-en-1-yl)amine and octadecanol.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of saturated amines.
Aplicaciones Científicas De Investigación
Chemistry:
Surfactants: Used in the formulation of detergents and emulsifiers.
Catalysis: Acts as a phase transfer catalyst in organic synthesis.
Biology:
Antimicrobial Agents: Exhibits antimicrobial properties, making it useful in disinfectants and antiseptics.
Gene Delivery: Used in the formulation of liposomes for gene delivery.
Medicine:
Drug Delivery: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Anticancer Research: Investigated for its potential in cancer therapy due to its ability to disrupt cell membranes.
Industry:
Textile Industry: Used as a fabric softener and antistatic agent.
Cosmetics: Incorporated in hair conditioners and skin care products for its conditioning properties.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-N-(prop-2-en-1-yl)octadecan-1-aminium bromide primarily involves its interaction with cell membranes. The positively charged head group interacts with the negatively charged components of the cell membrane, leading to membrane disruption and cell lysis. This property is particularly useful in its antimicrobial and anticancer applications.
Comparación Con Compuestos Similares
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium Bromide (DTAB): A shorter chain analogue with similar applications.
Uniqueness: N,N-Dimethyl-N-(prop-2-en-1-yl)octadecan-1-aminium bromide is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic interactions. This balance enhances its effectiveness as a surfactant and antimicrobial agent compared to shorter chain analogues like DTAB.
Propiedades
Número CAS |
75871-62-4 |
|---|---|
Fórmula molecular |
C23H48BrN |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
dimethyl-octadecyl-prop-2-enylazanium;bromide |
InChI |
InChI=1S/C23H48N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-24(3,4)22-6-2;/h6H,2,5,7-23H2,1,3-4H3;1H/q+1;/p-1 |
Clave InChI |
DXYIAZYJALPNPY-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC=C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


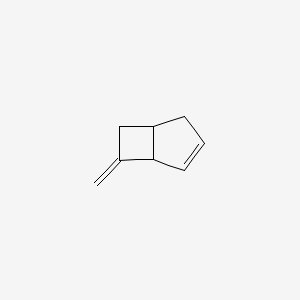
![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide](/img/structure/B14450224.png)
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(2-hydroxyethylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450233.png)
